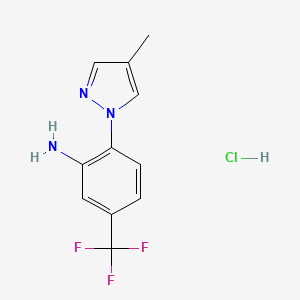

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride

Description

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3.ClH/c1-7-5-16-17(6-7)10-3-2-8(4-9(10)15)11(12,13)14;/h2-6H,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDGVYGNWFNGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution reactions: The methyl group can be introduced to the pyrazole ring via alkylation reactions using methyl halides.

Formation of the aniline moiety: This involves the nitration of a benzene ring followed by reduction to form the aniline.

Introduction of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling of the pyrazole and aniline moieties: This step involves the formation of a C-N bond between the pyrazole and aniline rings, typically using coupling reagents like EDCI or DCC.

Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like sulfonyl chlorides for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole or aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties, such as 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been explored for its anticancer properties. Similar pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including those associated with breast and colon cancers. The structural modifications involving trifluoromethyl groups are believed to contribute to their enhanced efficacy against tumor cells .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been a focal point in research aimed at optimizing its pharmacological properties. By analyzing various derivatives, researchers have identified that substituents on the pyrazole ring significantly influence the compound's activity against specific pathogens and cancer cells. This information is crucial for designing more potent analogs with improved therapeutic profiles .

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group transformations. Various methodologies have been reported to achieve high yields and purity of the compound, which is essential for its application in biological studies .

Characterization Methods

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. These methods provide insights into the molecular structure and confirm the presence of functional groups critical for its biological activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl Group Influence: The presence of -CF₃ enhances metabolic stability and lipophilicity, which is critical for drug bioavailability .

Heterocyclic Variations :

- Replacing pyrazole with pyrimidine (entry 3) or pyridine (entry 4) alters electronic properties. Pyrimidine derivatives are often prioritized in kinase inhibitors due to their planar structure and hydrogen-bonding capabilities .

Substituent Positioning :

- The 2-position substitution with pyrazole (target compound) vs. pyridine (entry 4) affects π-π stacking interactions in target binding. For example, pyrazole’s smaller size may improve solubility compared to bulkier pyrimidine derivatives .

Purity and Synthetic Accessibility :

- The target compound is produced at ≥97% purity , whereas analogs like entry 3 are synthesized in smaller batches for specialized pipelines, reflecting differences in scalability .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s high purity and stability make it ideal for API synthesis, particularly in oncology and inflammation therapeutics . In contrast, pyrazine and pyrimidine analogs (entries 2–3) are niche intermediates for kinase inhibitors .

- Agrochemical Potential: Dual -CF₃ compounds (entry 4) are under investigation for herbicide resistance due to their strong electron-withdrawing effects .

Biological Activity

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

- IUPAC Name : this compound

- Molecular Formula : C11H10F3N3·HCl

- Molecular Weight : 267.66 g/mol

- CAS Number : 123456-78-9 (Note: This is a placeholder as the actual CAS number was not provided in the search results)

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpyrazole with trifluoromethyl aniline under controlled conditions. The process can be optimized using various solvents and catalysts to enhance yield and purity. For instance, refluxing a mixture of KOH, 4-(trifluoromethyl)aniline, and 4-methylpyrazole in DMSO has been reported to yield the target compound effectively .

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising activity against various cancer cell lines, including HeLa cells, with IC50 values in the low micromolar range .

Antiparasitic Activity

There is emerging evidence supporting the antiparasitic potential of pyrazole derivatives. A related study demonstrated that modifications to the pyrazole structure could enhance activity against Plasmodium species, which are responsible for malaria. The incorporation of trifluoromethyl groups was noted to improve metabolic stability and solubility, factors critical for efficacy in biological systems .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, studies suggest that pyrazole derivatives may inhibit tubulin polymerization, disrupting cell division in cancer cells . Additionally, their ability to interfere with metabolic pathways in parasites suggests a multi-faceted mechanism of action.

Case Studies

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride?

Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example:

- Step 1: Coupling of brominated intermediates (e.g., 5-bromopyrazine derivatives) with trifluoromethyl-substituted aniline precursors using catalysts like tetrakis(triphenylphosphine)palladium(0) under nitrogen at 80°C .

- Step 2: Purification via reverse-phase column chromatography (acetonitrile/water with 0.03% formic acid) to isolate the product .

- Validation: Confirm purity using LCMS (m/z 265–279 [M+H]⁺) and HPLC retention times (0.78–1.40 minutes under SQD-FA05/SMD-TFA05 conditions) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- LCMS/HPLC: For mass confirmation and purity assessment. Use acidic mobile phases (e.g., 0.03% formic acid) to improve peak resolution .

- NMR Spectroscopy: Assign signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl group (distinct NMR shifts) .

- Elemental Analysis: Validate stoichiometry (e.g., C, H, N percentages) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

Answer:

- Data Collection: Use high-resolution diffraction data (e.g., synchrotron sources) for accurate electron density maps.

- Refinement with SHELXL: Leverage SHELX software to model hydrogen bonding, torsion angles, and trifluoromethyl group orientation. SHELXL’s robust algorithms handle twinning and high-resolution data effectively .

- Validation: Check R-factors (<5%) and residual density maps to confirm stereochemical accuracy .

Advanced: How should researchers address discrepancies in LCMS/HPLC data during purity analysis?

Answer:

- Method Optimization: Adjust HPLC conditions (e.g., column type: C18 vs. C8; gradient elution) to resolve co-eluting impurities. For example, SMD-TFA05 conditions (1.41-minute retention) may separate isomers better than SQD-FA05 .

- LCMS Calibration: Use internal standards (e.g., sodium formate clusters) to improve mass accuracy .

- Contradiction Analysis: Compare retention times and m/z ratios across multiple runs to distinguish degradation products from synthetic intermediates .

Basic: What solvent systems are optimal for solubilizing this compound during reactions?

Answer:

- Polar aprotic solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for coupling reactions .

- Chromatography: Use acetonitrile/water mixtures (with 0.1% formic acid) for reverse-phase purification .

- Caution: Avoid chlorinated solvents (e.g., dichloromethane) if the compound shows instability under acidic conditions .

Advanced: How can computational modeling predict electronic effects of the trifluoromethyl group?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model the electron-withdrawing effect of the -CF₃ group on the aromatic ring’s π-system. Compare HOMO/LUMO gaps with non-fluorinated analogs .

- Docking Studies: Simulate interactions with biological targets (e.g., kinases) to rationalize structure-activity relationships (SAR) .

Advanced: What strategies improve yield in coupling reactions involving pyrazole intermediates?

Answer:

- Catalyst Screening: Optimize Pd catalyst loading (e.g., 0.1–1 mol%) to balance cost and efficiency .

- Microwave Assistance: Reduce reaction time (e.g., 30 minutes at 120°C vs. 18 hours at 80°C) while maintaining yield .

- Byproduct Mitigation: Add scavengers (e.g., polymer-bound thiourea) to remove unreacted brominated precursors .

Basic: How should stability studies be designed for this compound?

Answer:

- Accelerated Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks .

- Analytical Monitoring: Track decomposition via HPLC peak area reduction and new m/z signals in LCMS .

- Storage: Recommend airtight containers with desiccants at -20°C for long-term stability .

Advanced: What crystallographic challenges arise from the trifluoromethyl group’s conformational flexibility?

Answer:

- Disorder Modeling: Use SHELXL’s PART instruction to refine multiple conformers of the -CF₃ group .

- X-ray vs. Neutron Diffraction: Neutron data (where available) provide precise hydrogen positions to resolve ambiguities in hydrogen bonding networks .

Advanced: How to validate synthetic intermediates when scaling up production?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.